3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979920
InChI: InChI=1S/C14H16ClN3O2/c1-18-13(14(19)16-7-8-20-2)9-12(17-18)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)
SMILES:
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol

3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14979920

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
IUPAC Name 5-(2-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H16ClN3O2/c1-18-13(14(19)16-7-8-20-2)9-12(17-18)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Standard InChI Key UVMSMFFEFOPZAB-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCCOC

Introduction

3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound featuring a pyrazole core structure. It is characterized by the presence of a chlorophenyl group and a methoxyethyl group attached to the pyrazole ring, along with a carboxamide functional group at the 5-position. This unique arrangement of substituents contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several key steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and methoxyethyl groups. Common reagents and conditions for these reactions include various organic solvents and catalysts to facilitate the coupling reactions.

Synthesis Steps:

  • Formation of Pyrazole Ring: This involves the condensation of appropriate precursors to form the pyrazole core.

  • Introduction of Chlorophenyl Group: Typically achieved through a coupling reaction using a chlorophenyl derivative.

  • Introduction of Methoxyethyl Group: Involves the reaction with a methoxyethylamine derivative.

Biological Activity and Potential Applications

Research indicates that 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Its structural features suggest that it may interact with specific biological targets, potentially influencing metabolic processes or disease mechanisms.

Potential Biological ActivityDescription
Enzyme InhibitionBinding to enzyme active sites to inhibit activity
Receptor ModulationInteraction with receptor binding sites to modulate function

Comparison with Similar Compounds

Similar compounds, such as 3-(4-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide and 3-(2-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide, share a similar pyrazole core but differ in their phenyl substitutions. These differences can lead to variations in biological activity profiles and pharmacokinetic properties.

CompoundSubstitutionUnique Aspects
3-(4-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide4-chlorophenylDifferent biological activity profile
3-(2-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide2-fluorophenylPotentially different pharmacokinetics

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